molecular formula C18H28Br2O2 B12593242 1,5-Dibromo-2,4-bis(hexyloxy)benzene CAS No. 619329-75-8

1,5-Dibromo-2,4-bis(hexyloxy)benzene

Cat. No.: B12593242
CAS No.: 619329-75-8
M. Wt: 436.2 g/mol
InChI Key: MCWFWBFCIQXXSJ-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-bis(hexyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromine atoms and two hexyloxy groups are substituted at the 1,5 and 2,4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2,4-bis(hexyloxy)benzene typically involves the bromination of 2,4-bis(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-bis(hexyloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atoms with other nucleophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used under specific conditions to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2,4-bis(hexyloxy)phenol.

Scientific Research Applications

1,5-Dibromo-2,4-bis(hexyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2,4-bis(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar in structure but with different substitution positions.

    1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure with longer alkoxy chains.

    1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy groups instead of hexyloxy groups.

Uniqueness

1,5-Dibromo-2,4-bis(hexyloxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

CAS No.

619329-75-8

Molecular Formula

C18H28Br2O2

Molecular Weight

436.2 g/mol

IUPAC Name

1,5-dibromo-2,4-dihexoxybenzene

InChI

InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-14-18(16(20)13-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

MCWFWBFCIQXXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1Br)Br)OCCCCCC

Origin of Product

United States

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